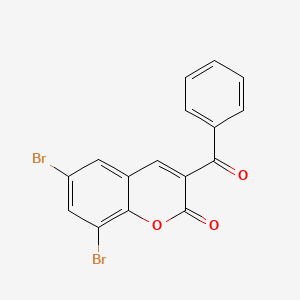

2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-

Description

Contextualization within Modern Coumarin (B35378) Chemistry Investigations

Modern coumarin chemistry is a dynamic field, driven by the quest for novel compounds with enhanced or specific functionalities. researchgate.net Researchers are actively exploring the synthesis and functionalization of the coumarin nucleus to develop new therapeutic agents, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial agents. eurekaselect.comnih.govnih.gov The ease of synthesis and the ability to modify the coumarin scaffold make it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

Investigations into coumarin derivatives often focus on the introduction of various substituents at different positions of the benzopyran-2-one ring system to tune their electronic and steric properties. researchgate.net This approach, known as structure-activity relationship (SAR) studies, is crucial for optimizing the desired biological or photophysical characteristics of the resulting molecules. mdpi.com The subject compound, with its distinct substitution pattern, fits squarely within this research paradigm, offering a unique combination of functionalities for exploration.

Significance of Benzoyl and Dibromo Substitution Patterns on the 2H-1-Benzopyran-2-one Scaffold

The introduction of specific substituents onto the 2H-1-benzopyran-2-one scaffold dramatically influences the molecule's properties. The therapeutic activity of coumarin compounds is largely linked to the substitution pattern in their structure. mdpi.com

The 6,8-dibromo substitution pattern is another defining characteristic. Halogen atoms, particularly bromine, are known to modulate the lipophilicity and electronic properties of organic molecules. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to improved bioavailability. sphinxsai.com Furthermore, the electron-withdrawing nature of bromine atoms can influence the reactivity of the coumarin ring and the distribution of electron density within the molecule. The position of these bromo-substituents is also crucial, as modifications on the phenyl ring of the coumarin scaffold are known to impact its biological profile. mdpi.com For instance, bromo-substitution on related heterocyclic structures has been shown to contribute to their antibacterial and antioxidant activities. sphinxsai.com

A data table summarizing the key molecular features of the compound is provided below:

| Feature | Description |

| Core Scaffold | 2H-1-Benzopyran-2-one (Coumarin) |

| Substitution at C-3 | Benzoyl group |

| Substitution on Benzene (B151609) Ring | Dibromo (at positions 6 and 8) |

Scope and Research Imperatives for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- Analogues

The unique structural features of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- suggest several promising avenues for future research. The primary imperative is the synthesis and comprehensive characterization of this compound and its analogues. This would involve developing efficient synthetic routes and utilizing modern analytical techniques to confirm their structures.

Subsequent research should focus on a systematic evaluation of their biological activities. Given the known pharmacological properties of coumarins, screening for anticancer, antimicrobial, and anti-inflammatory activities would be a logical starting point. chapman.edu The presence of the benzoyl and dibromo moieties may confer unique activities or enhanced potency compared to simpler coumarin derivatives.

Furthermore, the photophysical properties of these compounds warrant investigation. Coumarins are well-known for their fluorescent properties, and the specific substitutions on this analogue could lead to interesting and potentially useful optical characteristics. eurekaselect.com This could open up applications in areas such as fluorescent labeling and sensing.

The development of a library of related analogues, with variations in the substitution pattern of the benzoyl ring and different halogen atoms at the 6 and 8 positions, would be a valuable undertaking. This would allow for detailed SAR studies to elucidate the key structural requirements for any observed biological or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6,8-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2O3/c17-11-6-10-7-12(14(19)9-4-2-1-3-5-9)16(20)21-15(10)13(18)8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGPMGLJSKZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260437 | |

| Record name | 3-Benzoyl-6,8-dibromo-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-84-0 | |

| Record name | 3-Benzoyl-6,8-dibromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoyl-6,8-dibromo-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo and Its Congeners

Established Synthetic Routes to 2H-1-Benzopyran-2-one Frameworks

The construction of the fundamental 2H-1-Benzopyran-2-one, or coumarin (B35378), nucleus is a well-established area of organic synthesis. Several named reactions provide reliable access to this scaffold, each with its own set of advantages and substrate scope. These classical methods can be adapted to produce a variety of substituted coumarins, which can then serve as precursors to more complex molecules like the target compound.

Knoevenagel Condensation Approaches and Modifications

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds and is widely employed in the synthesis of coumarins. The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or pyridine.

For the synthesis of coumarins bearing a substituent at the C-3 position, an appropriately substituted active methylene compound is chosen. For instance, the reaction of a salicylaldehyde with ethyl benzoylacetate in the presence of a base like piperidine can directly lead to a 3-benzoylcoumarin (B162544) derivative. The reaction proceeds through an initial aldol-type addition of the enolate of the active methylene compound to the aldehyde, followed by an intramolecular cyclization via transesterification and subsequent dehydration to afford the coumarin ring.

The general reaction is depicted below:

Scheme 1: General Knoevenagel condensation for 3-substituted coumarins.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Substituted Salicylaldehyde | Active Methylene Compound (e.g., Ethyl Benzoylacetate) | Weak Base (e.g., Piperidine) | 3-Substituted 2H-1-Benzopyran-2-one |

Modifications to the classical Knoevenagel condensation often focus on the use of different catalysts to improve yields and reaction times, or to perform the reaction under milder or more environmentally benign conditions.

Pechmann and Von Pechmann Condensation Strategies

The Pechmann condensation is another cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. mdpi.com This method is particularly useful for the synthesis of 4-substituted coumarins, but can also be adapted for the synthesis of other derivatives.

The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration. mdpi.com The choice of the phenol and the β-ketoester determines the substitution pattern of the resulting coumarin. To synthesize a coumarin with substituents on the benzene (B151609) ring, a correspondingly substituted phenol is used as the starting material.

A general representation of the Pechmann condensation is as follows:

Scheme 2: General Pechmann condensation for coumarin synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Substituted Phenol | β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Substituted 2H-1-Benzopyran-2-one |

The closely related Von Pechmann reaction is a variation that also yields coumarins from phenols and β-ketoesters under acidic conditions.

Perkin Reaction and Related Cyclization Methods

The Perkin reaction provides a route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. unica.itekb.eg A classic application of this reaction is the synthesis of coumarin itself from salicylaldehyde and acetic anhydride. unica.itekb.eg

For the synthesis of 3-substituted coumarins, a substituted acetic anhydride can be employed. For instance, the reaction of salicylaldehyde with phenylacetic anhydride in the presence of sodium phenylacetate (B1230308) would be expected to yield 3-phenylcoumarin. The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. Subsequent intramolecular acylation and dehydration lead to the coumarin product.

The Perkin reaction for coumarin synthesis can be summarized as:

Scheme 3: Perkin reaction for the synthesis of coumarin.

| Reactant 1 | Reactant 2 | Base | Product |

| Salicylaldehyde | Acid Anhydride | Alkali Salt of the Acid | 2H-1-Benzopyran-2-one |

Targeted Introduction of Benzoyl Moieties at the C-3 Position

To synthesize the target molecule, 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, a key step is the introduction of the benzoyl group at the C-3 position of the coumarin ring. This can be achieved either by starting with a precursor that already contains the benzoyl group or by introducing it onto a pre-formed coumarin ring.

Acylation Reactions for C-3 Benzoylation

Direct acylation of a pre-formed coumarin at the C-3 position can be challenging due to the electronic nature of the ring system. The C-3 position is part of an α,β-unsaturated lactone system and is generally not susceptible to electrophilic attack. However, Friedel-Crafts acylation of the benzene ring of the coumarin is a well-known reaction.

A more viable approach involves the use of a coumarin derivative that is activated for substitution at the C-3 position. For instance, a 4-hydroxycoumarin (B602359) can be acylated at the C-3 position.

Alternatively, a precursor that facilitates C-3 benzoylation can be employed in one of the classical coumarin syntheses. As mentioned in the Knoevenagel condensation section, using ethyl benzoylacetate as the active methylene component is a direct method to introduce the benzoyl group at the C-3 position during the formation of the coumarin ring.

Strategic Coupling Reactions for C-3 Substituent Introduction

Modern synthetic methodologies offer alternative routes for the introduction of substituents at the C-3 position of the coumarin ring. While direct coupling reactions to introduce a benzoyl group are not commonly reported, a related strategy involves the synthesis of a 3-halocoumarin, which can then undergo a variety of cross-coupling reactions.

For the synthesis of the target molecule, a more direct approach would be to incorporate the benzoyl group during the ring-forming step, as this often proves to be more efficient.

Synthesis of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-

A plausible synthetic route to the target compound would involve the initial synthesis of a 3-benzoylcoumarin, followed by the selective bromination at the C-6 and C-8 positions. The directing effects of the substituents on the coumarin ring play a crucial role in the outcome of the electrophilic bromination. The lactone oxygen and the carbonyl group are deactivating, while any activating groups on the benzene ring would direct the substitution. In the absence of strong activating groups, the positions ortho and para to the ether oxygen of the lactone are generally favored for electrophilic attack.

A potential synthetic pathway could be:

Knoevenagel condensation: Reaction of 2-hydroxybenzaldehyde with ethyl benzoylacetate in the presence of a weak base to yield 3-benzoyl-2H-1-benzopyran-2-one.

Dibromination: Electrophilic bromination of the 3-benzoylcoumarin using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The benzoyl group at C-3 is an electron-withdrawing group, which will deactivate the pyrone ring towards electrophilic attack. The electrophilic substitution will therefore occur on the benzene ring. The ether oxygen of the lactone is an ortho-, para-director. Therefore, bromination is expected to occur at the C-6 and C-8 positions.

An alternative strategy could involve the bromination of the salicylaldehyde starting material prior to the coumarin ring formation. For instance, the bromination of salicylaldehyde to give 3,5-dibromosalicylaldehyde (B1199182), followed by a Knoevenagel condensation with ethyl benzoylacetate, could potentially yield the target compound. The regioselectivity of the initial bromination would be a key factor in this approach.

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | 2-Hydroxybenzaldehyde, Ethyl Benzoylacetate | Piperidine | 3-Benzoyl-2H-1-benzopyran-2-one |

| 2 | Electrophilic Bromination | 3-Benzoyl-2H-1-benzopyran-2-one | N-Bromosuccinimide (NBS) | 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- |

Regioselective Dibromination at the C-6 and C-8 Positions

The introduction of two bromine atoms specifically at the C-6 and C-8 positions of a 3-benzoyl-2H-1-benzopyran-2-one scaffold is a key synthetic step. The regioselectivity of this transformation is governed by the electronic nature of the benzopyranone ring system and the appropriate choice of brominating agents and reaction conditions.

Electrophilic aromatic substitution is the fundamental mechanism for the halogenation of the benzene ring portion of the coumarin scaffold. wikipedia.orgyoutube.com The benzopyran-2-one ring system is generally activated towards electrophilic attack due to the electron-donating nature of the heterocyclic oxygen atom. The existing 3-benzoyl group, being an electron-withdrawing group, can influence the electron density distribution on the aromatic ring.

For typical benzene derivatives that are less reactive, a Lewis acid catalyst is often required to facilitate the reaction. wikipedia.org Common Lewis acid catalysts for electrophilic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). wikipedia.orgyoutube.com The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. youtube.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. youtube.com

In the context of 3-benzoyl-2H-1-benzopyran-2-one, the oxygen atom directs electrophilic substitution to the ortho and para positions. The C-6 and C-8 positions are ortho and para, respectively, to the ring oxygen, making them susceptible to electrophilic attack.

The choice of the brominating agent is crucial for achieving the desired dibromination while avoiding unwanted side reactions or the formation of isomeric products. Several brominating agents have been utilized in the synthesis of coumarin derivatives. rsc.orgnih.gov

Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst, molecular bromine is a common reagent for aromatic bromination. youtube.com The reaction conditions, such as solvent and temperature, must be carefully controlled to manage the reactivity and prevent over-bromination.

N-Bromosuccinimide (NBS): NBS is a versatile and milder brominating agent that is often used for allylic and benzylic bromination, but it can also be employed for the bromination of activated aromatic rings. mdpi.com Its use can sometimes offer better regioselectivity and easier handling compared to liquid bromine.

Tetrabutylammonium Tribromide (TBATB) and Phenyltrimethylammonium Tribromide (PhTAPBr₃): These reagents are solid sources of bromine that are often easier to handle and can provide a controlled release of bromine, leading to more selective reactions. rsc.orgnih.gov

The stepwise introduction of bromine atoms can also be a strategy to control the regioselectivity. Monobromination can be achieved under milder conditions, followed by a second bromination step under more forcing conditions to introduce the second bromine atom at the desired position. The specific conditions for the synthesis of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- would likely involve the treatment of 3-benzoyl-2H-1-benzopyran-2-one with a suitable brominating agent and catalyst, with careful optimization of stoichiometry and reaction parameters to favor disubstitution at the C-6 and C-8 positions.

Table 1: Comparison of Common Brominating Agents for Coumarin Synthesis

| Brominating Agent | Formula | Typical Conditions | Advantages | Disadvantages |

| Molecular Bromine | Br₂ | With Lewis acid (e.g., FeBr₃) in a non-polar solvent | High reactivity, cost-effective | Corrosive, difficult to handle, can lead to over-bromination |

| N-Bromosuccinimide | C₄H₄BrNO₂ | With a radical initiator or acid catalyst | Milder, easier to handle, can be more selective | Can be less reactive for deactivated rings |

| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | In a suitable organic solvent | Solid, easy to handle, controlled release of bromine | Higher molecular weight, may require specific solvents |

Multicomponent Reaction Strategies for Integrated Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful for the synthesis of heterocyclic compounds. researchgate.net

While a direct one-pot synthesis of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- via an MCR might be challenging, this strategy could be employed to construct the core 3-benzoyl-2H-1-benzopyran-2-one scaffold, which could then be subjected to regioselective dibromination. For instance, a Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester under acidic conditions. researchgate.net A modified MCR approach could potentially combine a substituted phenol, a benzoyl-containing active methylene compound, and a cyclizing agent in a single step.

The development of an MCR for the direct synthesis of the target molecule would require the use of a pre-brominated phenolic starting material, such as 2,4-dibromophenol. The reaction of this phenol with a suitable 3-benzoyl-containing three-carbon component could potentially lead to the desired product in a more streamlined fashion.

Green Chemistry Approaches in the Synthesis of Substituted 2H-1-Benzopyran-2-ones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing substituted 2H-1-benzopyran-2-ones, several green approaches have been explored. arabjchem.org

Use of Natural Acids and Extracts: Researchers have reported the use of natural acids like those found in citrus juices or extracts from banana peels as catalysts for coumarin synthesis, offering a more environmentally benign alternative to strong mineral acids. arabjchem.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example, by using sonication, can significantly reduce the environmental impact by eliminating the need for volatile and often toxic organic solvents. nih.gov

Visible-Light-Driven Photocatalysis: The use of visible light as an energy source in combination with an organic photocatalyst can enable aerobic oxidation reactions under mild conditions, with molecular oxygen as an inexpensive and environmentally friendly oxidant. rsc.org

Recyclable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused for multiple reaction cycles is a key aspect of green chemistry. nih.gov

For the synthesis of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, a greener approach might involve the use of a recyclable solid acid catalyst for the initial coumarin synthesis, followed by bromination using a solid, manageable brominating agent under solvent-minimized conditions.

Table 2: Green Chemistry Strategies in Coumarin Synthesis

| Green Chemistry Principle | Application in Coumarin Synthesis | Example |

| Use of Renewable Feedstocks | Catalysts derived from natural sources | Citrus juice, banana peel extract arabjchem.org |

| Safer Solvents and Auxiliaries | Solvent-free conditions, use of water or ionic liquids | Sonication-assisted synthesis nih.gov |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Visible-light photocatalysis rsc.org |

| Catalysis | Use of recyclable catalysts | Solid acid catalysts |

Chemical Reactivity and Transformation Pathways of 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo

Reactions Involving the Dibromo Substituents

The bromine atoms at the C6 and C8 positions on the benzopyran-2-one scaffold are key sites for synthetic modification, enabling the introduction of new functionalities through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (NAS) is a plausible, though less common, pathway for the functionalization of the dibrominated ring. For an NAS reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, the coumarin (B35378) nucleus and the 3-benzoyl group are electron-withdrawing, which activates the benzene (B151609) ring, making it more susceptible to attack by strong nucleophiles compared to an unactivated aryl halide. youtube.com

However, NAS reactions on aryl halides generally require harsh conditions (high temperature and pressure) or the presence of powerfully activating groups, such as nitro groups, positioned ortho or para to the leaving group. youtube.comyoutube.com Given the meta-relationship of the bromo substituents to the activating benzoyl group (relative to the C4a-C8a bond), these positions are not optimally activated for a standard addition-elimination NAS mechanism. Therefore, reactions with potent nucleophiles like alkoxides or amines would likely be challenging and may require forcing conditions.

The bromo substituents at the C6 and C8 positions are excellent handles for transition metal-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon and carbon-heteroatom bonds under milder conditions than NAS.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.org The reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. nih.govnih.gov For the dibrominated coumarin, a double Suzuki-Miyaura coupling could be employed to introduce two new aryl or vinyl groups, creating complex teraryl or styrenyl structures. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation, coupling the dibrominated coumarin with various organostannane reagents. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction scope is broad. libretexts.org A key advantage is the ability to perform selective couplings. For instance, in a molecule with both iodide and bromide substituents, the iodide would react preferentially, although this is not applicable to the current dibromo compound. researchgate.net The primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. wikipedia.orglibretexts.org

The table below outlines typical conditions for these cross-coupling reactions as applied to dibromoaryl compounds.

| Reaction | Catalyst | Ligand | Base | Boron/Tin Reagent | Solvent | Typical Yield |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, K₃PO₄, Ba(OH)₂ | Arylboronic acid or ester | Dioxane/H₂O, Toluene, DMF | Good to Excellent researchgate.netnih.gov |

| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | (Not always required) | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ | Toluene, THF, DMF | Good to Excellent wikipedia.orgresearchgate.net |

Reactivity of the Benzoyl Group

The exocyclic benzoyl group at the C3 position introduces a reactive carbonyl center and influences the electronic properties of the coumarin system.

The carbonyl carbon of the benzoyl group is an electrophilic site, susceptible to attack by various nucleophiles. This allows for a wide range of derivatization reactions. acgpubs.orgresearchgate.net

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), without affecting the lactone carbonyl or the C3-C4 double bond of the coumarin ring under controlled conditions.

Reaction with Amines: Condensation with primary amines or hydrazines can form the corresponding imines or hydrazones, respectively. These reactions are fundamental in synthesizing Schiff bases and other heterocyclic systems. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding a 1,1-diaryl alkene moiety attached at the C3 position.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) will attack the benzoyl carbonyl to form a tertiary alcohol upon workup.

The 3-benzoyl group, in conjunction with other functionalities on the coumarin ring, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, 3-benzoylcoumarins can react with hydrazonyl halides in the presence of a base to form dihydro-products, which can then be cyclized to yield chromeno[3,4-c]pyrazol-4(2H)-ones. nih.gov Another documented pathway involves the reaction of 3-acylcoumarins with 3-halooxindoles, catalyzed by an organocatalyst, to produce spirooxindole-cyclopropa[c]coumarins through a Michael addition followed by an intramolecular cyclization. nih.gov These examples highlight the potential of the benzoyl group to act as a key component in constructing more complex molecular architectures.

Reactivity of the 2H-1-Benzopyran-2-one Ring System

The core 2H-1-benzopyran-2-one ring system possesses its own characteristic reactivity, primarily centered around the α,β-unsaturated lactone (α-pyrone) moiety.

Michael Addition: The C4 position of the coumarin ring is an electrophilic site and can undergo conjugate (Michael) addition with soft nucleophiles. However, the presence of the bulky 3-benzoyl group may sterically hinder this approach.

Reduction of the C3-C4 Double Bond: The endocyclic double bond can be selectively reduced under certain conditions. For instance, reduction using Hantzsch 1,4-dihydropyridine (B1200194) (HEH) can yield the corresponding 3,4-dihydrocoumarin derivative. acgpubs.org

Diels-Alder Reactions: While less common, the C3-C4 double bond can act as a dienophile in Diels-Alder cycloaddition reactions, particularly with electron-rich dienes. Conversely, dienes can be constructed on the coumarin scaffold to react with dienophiles. researchgate.net

Ring Expansion: 3-Acylcoumarins are known to undergo ring expansion reactions when treated with diazomethane (B1218177) or its derivatives, leading to the formation of larger lactone rings derived from oxepin, oxocin, or oxonin systems. acgpubs.orgresearchgate.net

Lactone Ring Opening: Under strong basic or acidic conditions, the lactone ring can be hydrolyzed to open, forming a salt of a coumarinic acid (in base) or coumarinic acid itself (in acid), which can then potentially re-cyclize or undergo other transformations.

The electronic influence of the 6,8-dibromo and 3-benzoyl substituents generally deactivates the entire ring system towards electrophilic attack while simultaneously activating it towards certain nucleophilic reactions.

Nucleophilic Attack at the Pyranone Moiety

The pyranone ring of 3-benzoyl-6,8-dibromocoumarin presents two primary sites for nucleophilic attack: the lactone carbonyl carbon and the β-carbon of the α,β-unsaturated system (C4). The electron-withdrawing nature of the benzoyl group at the 3-position further enhances the electrophilicity of the C4 position, making it susceptible to Michael addition reactions.

Common nucleophiles that can react with this system include amines, thiols, and carbanions. For instance, the reaction with primary and secondary amines can lead to the formation of enamine adducts. The general reactivity of 3-acylcoumarins with nucleophiles suggests that the initial attack often occurs at the C4 position. acgpubs.org

| Nucleophile | Potential Product | Reaction Type |

| Primary/Secondary Amine | Enamine adduct at C4 | Michael Addition |

| Thiol | Thioether adduct at C4 | Michael Addition |

| Grignard Reagent | 1,4-addition or 1,2-addition | Michael or Carbonyl Addition |

| Sodium Borohydride | Reduction of carbonyls | Reduction |

Detailed research on related 3-acylcoumarins has shown that reaction conditions can influence the regioselectivity of the nucleophilic attack. For example, in the case of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin, amination was found to occur specifically at the C-3 carbonyl group, which is exocyclic to the pyranone ring. nih.gov However, the electronic landscape of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is different, and thus, competitive attack at the lactone carbonyl and the C4 position is anticipated.

Electrophilic Aromatic Substitution on the Benzene Ring (beyond existing bromination)

The benzene ring of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is already heavily substituted with two electron-withdrawing bromine atoms and the coumarin framework. These substituents are deactivating and will direct any further electrophilic aromatic substitution to the remaining available positions, primarily C5 and C7. masterorganicchemistry.comlumenlearning.com

The directing effects of the substituents can be summarized as follows:

Bromine atoms (at C6 and C8): Ortho-, para-directing but deactivating.

Oxygen of the pyranone ring: Ortho-, para-directing and activating.

Carbonyl group of the pyranone ring: Meta-directing and deactivating.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 5-nitro or 7-nitro derivative |

| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid or 7-sulfonic acid derivative |

Ring-Opening and Ring-Closure Transformations

The lactone ring of the coumarin system is susceptible to hydrolysis under both acidic and basic conditions. nih.gov Base-catalyzed hydrolysis, for instance, would involve the nucleophilic attack of a hydroxide (B78521) ion on the lactone carbonyl, leading to the opening of the pyranone ring to form a salt of a coumarinic acid derivative. Subsequent acidification would yield the corresponding carboxylic acid.

This ring-opened intermediate possesses both a carboxylic acid and a phenolic hydroxyl group, which can potentially participate in subsequent ring-closure reactions under different conditions, possibly leading to the formation of different heterocyclic systems. For instance, treatment with a dehydrating agent could potentially lead to the re-formation of the lactone ring or other cyclization products depending on the reaction conditions and the presence of other functional groups. The reactivity of 3-(bromoacetyl)coumarins with various reagents to form new heterocyclic rings highlights the synthetic utility of such transformations. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the transformations discussed above are well-established in organic chemistry.

Nucleophilic Attack: The Michael addition of a nucleophile to the C4 position of the pyranone ring proceeds via a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. The mechanism for nucleophilic acyl substitution at the lactone carbonyl involves the formation of a tetrahedral intermediate, followed by the departure of the ring oxygen as a leaving group, resulting in ring opening. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. libretexts.org In the final step, a proton is abstracted from the carbon bearing the electrophile, restoring the aromaticity of the ring. lumenlearning.commasterorganicchemistry.com

Ring-Opening: Base-catalyzed hydrolysis of the lactone proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of a carboxylate and a phenoxide.

Understanding these fundamental mechanisms is crucial for predicting the outcome of reactions involving 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- and for designing synthetic routes to novel derivatives.

Advanced Spectroscopic and Structural Elucidation of 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the carbon skeleton and proton environments can be assembled.

Comprehensive 1D (¹H, ¹³C) NMR Analysis for Structural Confirmation

The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is expected to show distinct signals corresponding to the coumarin (B35378) core and the benzoyl substituent. The coumarin H-4 proton would likely appear as a sharp singlet in the downfield region, characteristic of its position on the pyrone ring. The aromatic region of the coumarin skeleton is simplified due to the dibromo substitution at positions 6 and 8, resulting in two singlets for H-5 and H-7. The five protons of the benzoyl group would present as a set of multiplets, corresponding to the ortho, meta, and para positions of the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. Key resonances would include two distinct carbonyl signals: one for the lactone carbonyl (C-2) at a lower field and one for the benzoyl ketone carbonyl. The spectrum would also show signals for the olefinic carbons C-3 and C-4, as well as the aromatic carbons. The carbons C-6 and C-8, being directly attached to bromine atoms, would exhibit chemical shifts influenced by the halogen's electronegativity. The remaining carbons of the benzoyl group and the coumarin ring would appear in the expected aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Coumarin Moiety | ||

| C-2 | - | ~158-162 |

| C-3 | - | ~135-140 |

| C-4 | ~8.0-8.5 (s) | ~145-150 |

| C-4a | - | ~118-122 |

| C-5 | ~7.8-8.2 (s) | ~130-135 |

| C-6 | - | ~115-120 |

| C-7 | ~7.5-7.9 (s) | ~125-130 |

| C-8 | - | ~100-105 |

| C-8a | - | ~150-155 |

| Benzoyl Moiety | ||

| C=O | - | ~190-195 |

| C-1' | - | ~135-140 |

| C-2'/C-6' | ~7.6-7.9 (m) | ~128-132 |

| C-3'/C-5' | ~7.4-7.6 (m) | ~127-130 |

| C-4' | ~7.5-7.7 (m) | ~132-136 |

Note: Predicted values are based on typical chemical shifts for coumarin and benzoyl functional groups.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would primarily show correlations between the adjacent protons on the benzoyl ring (ortho, meta, and para couplings), helping to assign these aromatic signals definitively. researchgate.net No cross-peaks would be expected for the isolated H-4, H-5, and H-7 singlets of the coumarin core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. columbia.edu This technique would unequivocally link the signals of H-4, H-5, and H-7 to their corresponding carbons (C-4, C-5, and C-7) and similarly correlate the benzoyl protons to their respective carbons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. columbia.edu Key HMBC correlations would include the H-4 proton showing cross-peaks to the lactone carbonyl (C-2), the benzoyl carbonyl, C-3, C-4a, and C-5. Additionally, correlations from the ortho-protons of the benzoyl ring to the benzoyl carbonyl carbon and to C-3 of the coumarin ring would firmly establish the connection between the two main structural components. epfl.chyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- would be dominated by strong absorptions from the two carbonyl groups. The lactone C=O stretch is expected at a higher frequency (around 1720–1750 cm⁻¹) compared to the conjugated benzoyl ketone C=O stretch (around 1660–1690 cm⁻¹). Other significant bands would include C=C stretching vibrations for the aromatic and pyrone rings (1500–1600 cm⁻¹), C-O stretching for the lactone ether bond, and C-Br stretching at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Method |

| Aromatic C-H Stretch | 3050-3150 | IR, Raman |

| Lactone C=O Stretch | 1720-1750 | IR (Strong) |

| Ketone C=O Stretch | 1660-1690 | IR (Strong) |

| Aromatic/Olefinic C=C Stretch | 1500-1600 | IR, Raman |

| C-O Stretch | 1000-1300 | IR |

| C-Br Stretch | 500-650 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For the target compound (C₁₆H₈Br₂O₃), the calculated molecular weight is 407.9 g/mol .

In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) at m/z ≈ 408 would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to involve characteristic losses:

Loss of the benzoyl group: A significant fragment would result from the cleavage of the C3-C(O)Ph bond, leading to the loss of a benzoyl radical (•COPh, 105 Da).

Loss of the phenyl group: A fragment corresponding to the loss of the phenyl radical (•Ph, 77 Da) is also plausible.

Loss of CO: Fragmentation of the lactone ring can lead to the loss of carbon monoxide (CO, 28 Da).

The fragmentation of related 3-substituted-6,8-dibromo coumarins often shows strong molecular ion peaks and characteristic cleavage patterns that are consistent with the assigned structures. worldwidejournals.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly informative for conjugated systems. The extensive π-system of the 3-benzoyl-6,8-dibromo-coumarin, which includes the coumarin nucleus and the benzoyl group, is expected to produce strong absorption bands in the UV region.

The spectrum would likely display multiple absorption maxima (λ_max) corresponding to π→π* transitions. The conjugation between the benzoyl group and the coumarin ring system can lead to a bathochromic (red) shift compared to the parent coumarin structure. The presence of bromine atoms may also slightly influence the absorption maxima.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles.

While the specific crystal structure for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is not detailed in the provided search results, analysis of similar coumarin structures allows for educated predictions. nih.gov The benzopyran-2-one core is expected to be nearly planar. A key structural parameter would be the dihedral angle between the plane of the coumarin ring and the plane of the benzoyl phenyl ring. This angle is influenced by steric hindrance and crystal packing forces. Intermolecular interactions such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atoms would likely govern the molecular packing in the crystal lattice. nih.gov

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)

There is no information available in the reviewed literature regarding the synthesis or chiroptical properties of chiral derivatives of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are only applicable to chiral molecules. As the parent compound is achiral, and no chiral derivatives have been reported, this section is not currently applicable. Should chiral derivatives be synthesized in the future, for example, through the introduction of a stereocenter, these techniques would be invaluable for determining their absolute configuration and studying their stereochemical properties.

Theoretical and Computational Studies of 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-. These computational methods provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometry and electronic properties of molecules. For derivatives of coumarin (B35378), DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular conformation (ground state). researchgate.netnih.gov These calculations provide optimized geometric parameters, including bond lengths and angles, which are typically in good agreement with experimental data from X-ray crystallography. researchgate.net

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. For similar coumarin derivatives, DFT has been successfully used to analyze vibrational spectra and chemical shifts. nih.gov The calculated parameters help in confirming the molecular structure and understanding its dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study the interactions between orbitals, providing a deeper understanding of intramolecular and intermolecular bonding. researchgate.net This method investigates charge transfer, electron delocalization, and conjugative interactions within the molecule. researchgate.net By analyzing the donor-acceptor interactions, NBO analysis can elucidate the stability arising from hyperconjugative interactions.

For coumarin-based structures, NBO analysis has been employed to explore the stabilization energy associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals. researchgate.net This provides insights into the electronic delocalization and the nature of the chemical bonds within the molecule, further explaining its stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net In an MEP map, negative potential regions (typically colored red) indicate areas with a high electron density, which are attractive to electrophiles. Conversely, positive potential regions (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.netresearchgate.net

For coumarin derivatives, MEP maps have shown that negative potentials are generally located around the oxygen atoms of the carbonyl and pyrone groups, indicating these as the primary sites for electrophilic attack. researchgate.net The hydrogen atoms often exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for predicting the reactive behavior of the molecule in various chemical environments. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is primarily associated with the rotation around the single bond connecting the benzoyl group to the coumarin core. DFT calculations can be used to perform a potential energy surface scan by systematically rotating this dihedral angle. This analysis helps to identify the most stable conformer (global minimum) and other low-energy conformers (local minima), as well as the energy barriers (transition states) between them.

For similar molecules like 3-(bromoacetyl)coumarin, DFT calculations have been used to compare the energies of different conformers (e.g., cis and trans) to determine the most stable structure. researchgate.net Understanding the conformational landscape is essential as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway and Transition State Computations

Computational studies can also be employed to investigate potential reaction pathways and to calculate the structures and energies of transition states. researchgate.net This type of analysis is crucial for understanding the mechanism of chemical reactions involving the coumarin derivative. By mapping the energy profile along a reaction coordinate, researchers can determine the activation energy and predict the feasibility and kinetics of a particular reaction.

Molecular Dynamics Simulations (for interactions with host systems, non-biological)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, offering detailed insights into the interactions between a guest molecule, such as 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, and a non-biological host system. While specific MD simulation studies on the inclusion of 3-benzoyl-6,8-dibromo-coumarin within a non-biological host were not found in the reviewed literature, extensive research on similar coumarin derivatives with hosts like cyclodextrins (CDs) provides a robust framework for understanding these potential interactions. researchgate.netresearchgate.netmdpi.com These studies are critical for applications in drug delivery, where host systems are used to enhance the solubility and bioavailability of poorly soluble compounds. researchgate.net

MD simulations can elucidate the structural, energetic, and thermodynamic properties of host-guest complexes. mdpi.com The process typically involves constructing a system containing the host, the guest, and a solvent (usually water), and then solving Newton's equations of motion for every atom in the system over a period of time. This generates a trajectory that reveals how the molecules move and interact. Key parameters derived from these simulations include binding free energy, which indicates the stability of the complex, and structural details like the orientation of the guest within the host's cavity. mdpi.comspringernature.com

For instance, studies on the inclusion of 3-acetylcoumarin, a structurally related compound, with β-cyclodextrin have utilized MD simulations to understand the binding process. researchgate.net These simulations can determine the most favorable stoichiometry of the complex (e.g., 1:1 or 1:2 host-guest ratio) and identify the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. researchgate.netnih.gov

The insights gained from MD simulations are invaluable for designing effective host-guest systems. By understanding the molecular interactions, it is possible to predict which host molecules will be most effective at encapsulating a specific guest and to modify either the host or the guest to improve complexation. Given the structural features of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, particularly its aromatic rings and halogen substituents, MD simulations could predict its behavior within various hydrophobic cavities of non-biological hosts.

| Parameter | Description | Significance |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The overall free energy change upon the association of the host and guest molecules. | Indicates the stability of the inclusion complex; more negative values suggest a more stable complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed host-guest complex over time. | Assesses the structural stability of the complex during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides information on the solvation shell and the proximity of specific atoms between the host and guest. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the host and guest molecules. | Highlights the role of specific hydrogen bonding interactions in the stabilization of the complex. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. bjbms.orgnih.gov For a compound like 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, QSPR models can be developed to predict a wide range of chemical attributes, such as solubility, lipophilicity (log P), and spectroscopic characteristics, without the need for experimental measurements. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a quantitative relationship between these descriptors and the property of interest. nih.gov

The development of a QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using techniques like multiple linear regression (MLR), and rigorous validation of the model's predictive power. nih.govsemanticscholar.org

For 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, a QSPR model would likely incorporate descriptors that account for the presence of the bulky benzoyl group at the 3-position and the electron-withdrawing bromo groups at the 6- and 8-positions. These substituents are expected to significantly influence the molecule's electronic distribution, size, and shape, which in turn affect its chemical properties.

| Descriptor Class | Example Descriptor | Relevance to Chemical Properties |

|---|---|---|

| Topological | Wiener Index | Relates to the molecule's branching and overall shape, influencing properties like boiling point and viscosity. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which is crucial for predicting solubility and intermolecular interactions. nih.gov |

| Geometrical (3D) | Molecular Surface Area | Related to the size of the molecule, affecting its interaction with other molecules and its transport properties. |

| Quantum Chemical | HOMO/LUMO Energies | Reflect the molecule's reactivity and its ability to participate in chemical reactions. |

| Constitutional | Molecular Weight | A fundamental property that correlates with many physical attributes. |

By leveraging QSPR, researchers can perform virtual screening of novel coumarin derivatives to prioritize those with desirable chemical attributes for synthesis and experimental testing, thereby accelerating the discovery and development process.

Advanced Applications of 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo in Materials Science and Chemical Systems

Exploration as a Scaffold for Optical Materials and Dyes

The coumarin (B35378) core is a well-established chromophore, and its derivatives are widely used as fluorescent dyes and optical brighteners. The introduction of a benzoyl group at the 3-position extends the π-conjugated system, influencing the molecule's absorption and emission properties.

The photophysical properties of 3-benzoyl coumarins are dictated by the interplay between the electron-donating ether oxygen within the pyranone ring and the electron-accepting carbonyl groups. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic of many fluorescent dyes. Generally, 3-aroylcoumarins exhibit fluorescence, with emission wavelengths that can be tuned by substituents on the coumarin ring or the benzoyl moiety. researchgate.net

However, the presence of bromine atoms at the 6- and 8-positions of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- is expected to significantly alter its fluorescence characteristics due to the internal heavy-atom effect . Heavy atoms like bromine and iodine are known to promote intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁). nih.govrsc.org This process competes with fluorescence (de-excitation from S₁ to the ground state S₀), typically leading to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime. rsc.orgresearchgate.net While this quenching of fluorescence may be disadvantageous for applications requiring high brightness, it enhances the generation of triplet states, a property that can be exploited in photodynamic therapy or for triplet-triplet annihilation upconversion processes.

Specific photophysical data for the 3-benzoyl-6,8-dibromo- derivative is not extensively documented, but the properties of related 3-hetarylcoumarins can provide insight into the expected behavior of this class of compounds.

Table 1: Representative Photophysical Properties of Related 3-Substituted Coumarin Derivatives in Acetonitrile Note: Data for the specific 3-benzoyl-6,8-dibromo- derivative is not available in the cited literature; this table provides context based on similar structures.

| Compound | Absorption Max (λabmax, nm) | Emission Max (λflmax, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φfl) |

| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate nih.gov | ~400 | ~469 | ~3500 | 0.74 |

| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate nih.gov | ~411 | ~513 | ~4700 | 0.81 |

Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While some complex coumarin derivatives, particularly those integrated into diarylethene or spiropyran systems, exhibit photochromism, the 3-benzoyl-coumarin scaffold itself is not inherently photochromic. nih.govmendeley.com

The primary photochemical reaction associated with the coumarin core is a [2πs + 2πs] cycloaddition upon irradiation with UV light (>300 nm). nih.govmdpi.com This reaction typically leads to the formation of a cyclobutane (B1203170) dimer, which can be reversed by irradiation at a shorter wavelength (<290 nm). This process is utilized for creating photocrosslinkable polymers rather than for inducing a reversible color change characteristic of photochromic materials. nih.gov There is no specific evidence in the reviewed literature to suggest that 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- exhibits photochromic behavior.

Role in Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are of great interest for applications in optical communications, signal processing, and data storage. mdpi.com Organic molecules with large hyperpolarizabilities, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for NLO materials. Coumarin derivatives fit this profile well; the benzopyranone system can act as part of the π-conjugated bridge, and various substituents can serve as electron donors or acceptors. mdpi.com

Utilization as a Building Block in Complex Chemical Architectures

The reactivity of the coumarin scaffold, particularly when substituted with an acyl group at the 3-position, makes it a versatile synthon for constructing more complex molecules.

3-Acyl(aroyl)coumarins are valuable intermediates for the synthesis of a wide array of novel heterocyclic systems. researchgate.netconnectjournals.com The electrophilic C4 position of the pyranone ring and the carbonyl carbon of the 3-benzoyl group serve as reactive sites for nucleophilic attack and condensation reactions. This dual reactivity allows for the construction of fused ring systems.

For instance, 3-acylcoumarins react with binucleophiles like hydrazine (B178648) and its derivatives to form fused pyrazole (B372694) systems (chromeno[3,4-c]pyrazoles). researchgate.netrsc.org Other important heterocycles synthesized from 3-acylcoumarin precursors include:

Isoxazoles: Through reaction with hydroxylamine. researchgate.net

Pyrimidines: Through condensation with urea, thiourea (B124793), or guanidine. researchgate.net

Thiazoles: 3-(Bromoacetyl)coumarin, a related precursor, reacts with thiourea or thioamides to yield thiazole (B1198619) derivatives. mdpi.com

Pyrroles: 3-Acylcoumarins undergo coupling reactions with α-amino ketones to produce polysubstituted pyrroles. rsc.org

The 3-benzoyl-6,8-dibromo- derivative is expected to undergo analogous transformations, providing a pathway to novel, halogenated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The unique photochemical and photophysical properties of coumarins make them attractive components for integration into macromolecules like polymers and dendrimers. nih.gov Coumarin moieties can be incorporated as pendant groups, end-caps, or as part of the main polymer chain.

A key application involves using the photodimerization of the coumarin unit to create photocrosslinkable polymers and hydrogels. researchgate.net This property is useful for applications in smart drug delivery, where crosslinking can be controlled by light. researchgate.net

In the context of dendrimers, coumarin derivatives have been used as fluorescent units at the periphery or core. doi.org For example, dendrimers with peripheral coumarin donors and a core acceptor have been designed as artificial light-harvesting systems, where energy absorbed by the surface chromophores is efficiently transferred to the focal point. nih.govdoi.org The fluorescence of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, although likely quenched by the heavy atoms, could still be utilized in sensing applications or as a triplet photosensitizer when attached to a dendritic scaffold. While specific examples incorporating this particular dibromo-derivative are scarce, the general methodologies for integrating coumarins into polymers and dendrimers are well-established and applicable. nih.gov

Catalysis and Sensing Applications of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-

Extensive literature searches have revealed a notable absence of specific research detailing the catalytic or sensing applications of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-. While the broader family of coumarin derivatives has been the subject of investigation in these fields, this particular substituted benzopyranone has not been explicitly studied for these advanced applications. However, an analysis of its structural components—the coumarin core, the 3-benzoyl group, and the 6,8-dibromo substituents—allows for a scientifically grounded discussion of its potential, particularly in the realm of fluorescent sensing.

Catalysis Applications

Currently, there is no available scientific literature that describes the use of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- as a catalyst or in catalytic systems. The core coumarin structure is not typically associated with inherent catalytic activity. While certain derivatives can be functionalized to act as ligands for catalytic metal centers, no such applications have been reported for this specific compound. Research into the catalytic applications of coumarins is a niche area, and thus far, has not included the 3-benzoyl-6,8-dibromo substituted variant.

Sensing Applications

The coumarin scaffold is a well-established fluorophore, and numerous coumarin derivatives have been developed as fluorescent sensors for a wide range of analytes. mdpi.com The potential for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- to function as a chemical sensor is plausible, primarily due to its fluorescent properties which can be modulated by interactions with target molecules.

The core 2H-1-benzopyran-2-one structure provides the foundational fluorescent properties. Substituents on this ring system can significantly influence the photophysical characteristics, such as quantum yield, Stokes shift, and sensitivity to the chemical environment. The 3-benzoyl group, with its carbonyl moiety and aromatic ring, can engage in electronic interactions with the coumarin system, potentially leading to interesting photophysical behaviors. For instance, derivatives of 3-acyl and 3-aroylcoumarins are known to be important intermediates in the synthesis of various heterocyclic compounds and have been studied for their chemical reactivity. acgpubs.orgresearchgate.net

Furthermore, coumarin derivatives with substituents at the 3-position have been successfully developed as fluorescent sensors. For example, 3-cinnamoyl coumarins have been synthesized and shown to exhibit fluorescence quenching in the presence of nerve agent simulants, indicating their potential for chemosensing. nih.gov This suggests that the 3-position of the coumarin ring is a viable site for introducing functionalities that can interact with analytes and induce a change in the fluorescence signal.

While no specific sensing applications for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- have been reported, the general principles of fluorescent sensor design using coumarin derivatives provide a framework for postulating its potential. The interaction of a target analyte with the benzoyl group or the electron-rich coumarin ring could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission.

Table of Related Coumarin-Based Fluorescent Sensors:

| Coumarin Derivative Type | Analyte Detected | Sensing Mechanism |

| 3-Cinnamoyl Coumarins | Nerve Agent Simulants (e.g., DCP) | Fluorescence Quenching |

| General Coumarin Dyes | Metal Ions, pH, Biomolecules | Fluorescence Modulation |

| 3-(Bromoacetyl)coumarins | Versatile Synthetic Precursors | Used to build larger sensor molecules |

It is important to reiterate that the above table illustrates the capabilities of related compounds and that experimental validation would be necessary to determine if 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- possesses any practical sensing capabilities. Future research could explore the response of this compound to various analytes, including metal ions, anions, and biologically relevant small molecules, to ascertain its potential as a fluorescent chemical sensor.

Future Research Directions and Emerging Trends for 2h 1 Benzopyran 2 One, 3 Benzoyl 6,8 Dibromo

Development of Novel and Sustainable Synthetic Routes

The synthesis of coumarin (B35378) derivatives has traditionally relied on classical methods such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.net While effective, these methods often involve harsh reaction conditions, toxic catalysts, and lengthy reaction times, which are not aligned with the principles of green chemistry. nih.govresearchgate.net Future research must prioritize the development of more sustainable and efficient synthetic protocols for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- and its analogs.

Emerging trends in organic synthesis offer promising alternatives. The use of eco-friendly catalysts, such as natural acids derived from Citrus limon (lemon) or Vitis vinifera (grape) juice, has proven effective for synthesizing some coumarin derivatives with excellent yields and reduced reaction times. Another green approach involves the use of reusable catalysts like doubly Brønsted acidic ionic liquids, which facilitate solvent-free reactions at room temperature. nih.gov The application of heterogeneous nanoparticle catalysts, such as ZnFe2O4, also presents a simple, cost-effective, and efficient method for coumarin synthesis under solvent-free conditions. jsynthchem.com

Future synthetic strategies for 3-benzoyl-6,8-dibromo-2H-1-benzopyran-2-one could adapt these sustainable methodologies. Research should focus on a one-pot synthesis starting from 3,5-dibromosalicylaldehyde (B1199182) and a suitable benzoyl-containing active methylene (B1212753) compound, utilizing these novel catalytic systems.

| Synthetic Approach | Description | Key Advantages | Potential for Target Compound |

|---|---|---|---|

| Classical Methods (e.g., Pechmann) | Condensation of phenols and β-ketoesters using strong acid catalysts like concentrated sulfuric acid. researchgate.netjsynthchem.com | Well-established and versatile for various coumarin scaffolds. | Potentially applicable but may suffer from low yields and harsh conditions due to the deactivated phenol (B47542) precursor. |

| Natural Acid Catalysis | Utilizes juices from fruits like lemons or grapes as natural, biodegradable acid catalysts. | Eco-friendly, cost-effective, mild reaction conditions, simple work-up. | A promising green alternative that could be explored for the condensation step. |

| Ionic Liquid Catalysis | Employs reusable, non-volatile ionic liquids as both solvent and catalyst. nih.gov | High efficiency, catalyst reusability, solvent-free conditions, adherence to green chemistry principles. nih.gov | Could offer a highly efficient and sustainable route, minimizing waste and energy consumption. |

| Nanoparticle Catalysis | Uses heterogeneous catalysts like ZnFe2O4 nanoparticles to drive the reaction. jsynthchem.com | High yields (85-98%), short reaction times, catalyst recoverability, solvent-free conditions. jsynthchem.com | An excellent candidate for developing an efficient and easily scalable synthesis protocol. |

Exploration of Unconventional Reactivity Pathways

The reactivity of the coumarin nucleus is typically centered on the C3 and C4 positions of the pyranone ring. nih.gov However, the specific substitution pattern of 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- invites the exploration of unconventional reaction pathways. The two bromine atoms on the benzene (B151609) ring are prime handles for modern cross-coupling reactions.

Future research should investigate palladium-catalyzed reactions, such as Suzuki or Heck couplings, at the C6 and C8 positions. This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, leading to the creation of π-extended coumarin systems. nih.gov Such modifications are crucial for tuning the molecule's photophysical properties for applications in materials science. nih.gov

Furthermore, the reactivity of the 3-benzoyl group offers another dimension for chemical modification. The carbonyl moiety can be targeted for various transformations, including reductions, additions of organometallic reagents, or conversion to other functional groups. The reactivity of the related 6,8-dibromo-2-ethyl-4H-benzo[d] nih.govacs.orgoxazin-4-one towards nucleophiles and electrophiles suggests that the dibrominated benzopyranone core can undergo diverse chemical transformations. nih.gov Investigating these pathways could yield novel derivatives with unique structural and functional properties.

Advanced Material Science Applications (e.g., optoelectronics, smart materials)

Coumarin derivatives are renowned for their unique optical and photochemical properties, making them valuable scaffolds in material science. nih.gov Their applications span fluorescent dyes, sensors, and molecular probes. researchgate.net The specific substituents on 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- are expected to significantly influence its electronic and photophysical characteristics, opening doors to advanced applications.

The combination of heavy bromine atoms and the conjugated benzoyl group could lead to interesting photophysical phenomena, such as enhanced intersystem crossing and potential for phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) and sensors. Computational studies on other coumarin derivatives have shown that substitutions on the scaffold are critical for tuning optoelectronic properties. mdpi.com

Future research should focus on a detailed investigation of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and excited-state lifetime. This will pave the way for its integration into:

Optoelectronic Devices: As an emissive layer or host material in OLEDs.

Smart Materials: The coumarin moiety's ability to undergo photodimerization can be harnessed. acs.org This reversible photochemical reaction could be used to develop photoresponsive polymers or smart coatings where properties like solubility or refractive index change upon irradiation with specific wavelengths of light. acs.org

Chemical Sensors: The inherent fluorescence of the coumarin core could be modulated by the binding of specific analytes to the benzoyl or bromo-substituted regions, enabling its use as a chemosensor. nih.gov

Integration with Nanotechnology and Advanced Chemical Systems

The intersection of coumarin chemistry with nanotechnology provides a fertile ground for innovation. nih.gov Coumarin derivatives can be integrated with nanomaterials to create hybrid systems with enhanced functionality. Future research on 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo- should explore its potential in this domain.

One promising direction is the development of fluorescently labeled nanoparticles. mdpi.com The subject compound could be covalently attached to the surface of silica (B1680970) or polymer nanoparticles. acs.orgmdpi.com These fluorescent nanoparticles could serve as powerful tools in bioimaging and diagnostics, leveraging the strong absorption and emission properties of the coumarin core. The bromine atoms could also facilitate attachment to gold nanoparticles or quantum dots.

Furthermore, the photoreactive nature of the coumarin scaffold could be used to create photocontrolled release systems. acs.org By grafting the compound onto mesoporous silica nanoparticles, it may be possible to control the storage and release of guest molecules through UV-induced dimerization and cleavage of the coumarin units, offering a sophisticated mechanism for targeted delivery systems. acs.org

Synergistic Computational and Experimental Approaches for Property Prediction

To accelerate the discovery and optimization of applications for 2H-1-Benzopyran-2-one, 3-benzoyl-6,8-dibromo-, a synergistic approach combining computational modeling and experimental validation is essential. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the molecular properties of coumarin derivatives. mdpi.com

Future work should employ computational studies to:

Predict Optoelectronic Properties: Calculate the absorption and emission wavelengths, oscillator strengths, and energy levels (HOMO/LUMO) to guide the design of materials for optoelectronic applications. mdpi.com

Elucidate Reaction Mechanisms: Model potential synthetic and reactivity pathways to optimize reaction conditions and predict product outcomes.

Simulate Interactions: Perform molecular docking studies to predict how the molecule might interact with biological targets or host materials in advanced chemical systems. nih.gov